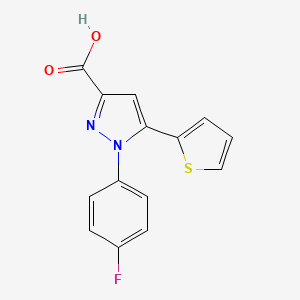

1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

Descripción

1-(4-Fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a fluorophenyl group at position 1 and a thiophene moiety at position 3. Its structural uniqueness lies in the combination of aromatic and heteroaromatic substituents, which influence its electronic, steric, and bioactive properties. This article provides a comparative analysis with structurally related pyrazole-carboxylic acid derivatives, focusing on synthesis, crystallography, substituent effects, and physicochemical properties.

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O2S/c15-9-3-5-10(6-4-9)17-12(13-2-1-7-20-13)8-11(16-17)14(18)19/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBHDPBHSHVBGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a 4-fluorophenyl group and a thiophen-2-yl group.

Carboxylation: The pyrazole intermediate is then carboxylated to introduce the carboxylic acid group. This can be achieved through various methods, such as the reaction with carbon dioxide under basic conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Análisis De Reacciones Químicas

1-(4-Fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid can undergo several types of chemical reactions:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common reagents and conditions used in these reactions include:

- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

- Reducing agents: Tin(II) chloride, iron powder

- Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including 1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid, exhibit considerable antimicrobial properties. A study highlighted that compounds with similar structures demonstrated significant activity against various bacterial strains, including resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies showed that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . For instance, certain derivatives have shown promising results against breast cancer cell lines, indicating a potential pathway for developing new cancer therapies.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are gaining attention. Research has demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Fungicidal Activity

The compound's antifungal properties have been explored as potential agricultural fungicides. Studies have shown that pyrazole derivatives can effectively inhibit the growth of fungal pathogens affecting crops, such as Fusarium oxysporum and Alternaria solani, making them candidates for developing new fungicides .

Synthesis of Functional Materials

This compound is being investigated for its role in synthesizing functional materials, such as polymers and nanocomposites. The unique electronic properties imparted by the fluorophenyl and thiophene groups make it suitable for applications in organic electronics and photonics .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, various pyrazole derivatives were tested against Klebsiella pneumoniae, showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL. This highlights the potential of this compound as a lead compound in developing new antibiotics .

Case Study 2: Agricultural Application

Another study focused on the efficacy of pyrazole derivatives against Fusarium oxysporum. The results indicated that certain compounds exhibited over 80% inhibition at concentrations lower than those required for commercial fungicides, suggesting their viability as agricultural agents .

Mecanismo De Acción

The mechanism of action of 1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparación Con Compuestos Similares

Substituent Variations in Pyrazole-Carboxylic Acids

Pyrazole-carboxylic acids exhibit diverse biological and chemical properties depending on substituents. Key analogs include:

† The target compound is commercially available (CymitQuimica), but synthesis likely follows analogous ester hydrolysis methods described for 11i/11j .

Key Observations:

- Molecular Weight and Polarity: The trifluoromethyl-thiazole analog () has higher molecular weight (345.3 g/mol) and lipophilicity due to the CF3 group, contrasting with the target compound’s balance of aryl and heteroaryl groups.

Structural and Crystallographic Comparisons

Dihedral Angles and Planarity

- Target Compound: Structural data are unavailable, but analogs with fluorophenyl groups (e.g., 11i, 11j) exhibit dihedral angles between the pyrazole and fluorophenyl rings ranging from 4.64° to 10.53° . The thiophen-2-yl group may increase torsional strain due to its bulkier heterocyclic structure.

- Thiazole-Pyrazole Hybrids (e.g., ) : These compounds show near-planar conformations except for perpendicular fluorophenyl orientations, suggesting substituent-dependent flexibility.

Hydrogen Bonding and Crystal Packing

- Carboxylic acid groups in all analogs enable hydrogen bonding, influencing crystal packing and solubility. For example, compound 11i’s dimethoxy groups may enhance solubility in polar solvents compared to the thiophene-containing target compound .

Actividad Biológica

1-(4-Fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid, with CAS number 956704-21-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anti-inflammatory, anticancer, and analgesic effects, supported by various studies and data.

- Molecular Formula : C14H9FN2O2S

- Molecular Weight : 288.30 g/mol

- Purity : ≥ 98% (HPLC)

- Appearance : Off-white powder

- Storage Conditions : Keep in a dark place, sealed, at 2-8°C

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway.

In a study using a carrageenan-induced paw edema model, the compound demonstrated a reduction in edema comparable to that of standard anti-inflammatory agents, suggesting its potential for treating inflammatory conditions .

Anticancer Activity

The anticancer potential of this compound has also been explored. Structure-activity relationship (SAR) studies reveal that modifications in the pyrazole ring significantly affect cytotoxicity against various cancer cell lines.

In vitro assays demonstrated that the compound exhibited potent cytotoxicity against these cell lines, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis.

Analgesic Activity

The analgesic effects of the compound were assessed using various pain models. The results indicated that it possesses significant analgesic properties, potentially through modulation of pain pathways involving both peripheral and central mechanisms.

Study 1: Anti-inflammatory Efficacy

A study involved administering the compound in a rat model of inflammation. Results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6, confirming its anti-inflammatory efficacy .

Study 2: Anticancer Mechanism

In another investigation, the compound was tested against breast cancer cells, leading to a significant reduction in cell viability. Molecular docking studies suggested strong interactions with key proteins involved in cancer progression .

Q & A

Q. What quality control measures ensure reproducibility in biological screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.